molecular formula C11H14ClNO4S B14904472 Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate

Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate

Cat. No.: B14904472
M. Wt: 291.75 g/mol
InChI Key: ZUSSKJYWNNTTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate is an organic compound with the molecular formula C11H14ClNO4S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl 3-aminopropanoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamide derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with sulfonamide moieties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate involves its interaction with biological targets, such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to various biological effects, depending on the specific enzyme targeted .

Properties

Molecular Formula

C11H14ClNO4S

Molecular Weight

291.75 g/mol

IUPAC Name

ethyl 3-[(4-chlorophenyl)sulfonylamino]propanoate

InChI

InChI=1S/C11H14ClNO4S/c1-2-17-11(14)7-8-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3

InChI Key

ZUSSKJYWNNTTFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.